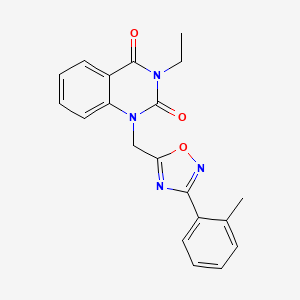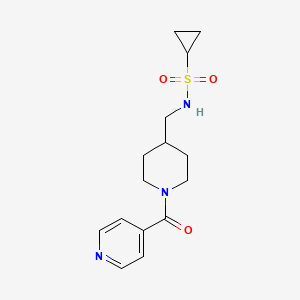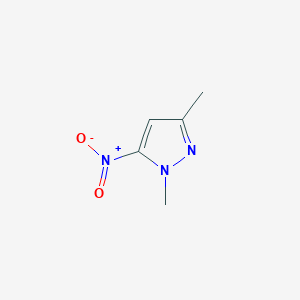
1,3-dimethyl-5-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-dimethyl-5-nitro-1H-pyrazole” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It is also known by other names such as 1H-Pyrazole, 3,5-dimethyl-; Pyrazole, 3,5-dimethyl-; TH 564; U 6245; 3,5 DMP; 3,5-Dwumetylopirazolu; 3,5-Dimethyl-1H-pyrazole; 1 (H)-3,5-Dimethylpyrazole; NSC 8729 .
Synthesis Analysis
A new approach to the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . The known method of its preparation in the presence of acetic acid was improved .
Molecular Structure Analysis
The structure of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was characterized by NMR, IR spectroscopy, and X-ray diffraction analysis . The structure is also available as a 2d Mol file .
Chemical Reactions Analysis
3,5-Dimethyl-1H-pyrazole is combined with Chromium (VI) oxide, is a valuable reagent for oxidation of primary and secondary alcohols to carbonyl compounds. It reacts with malonic esters gives a family of cross-conjugated monomeric betaines. It is a common reagent for the preparation of pyrazolato ligated complexes .
Applications De Recherche Scientifique
-
Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- The synthesis of pyrazole derivatives involves various methods, including utilizing transition-metal catalysts and photoredox reactions, employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
- The outcomes of these applications have led to the development of numerous bioactive chemicals and reactions in various media .
-
- 5-Fluoro-1,3-dimethyl-4-nitro-1h-pyrazole, a derivative of 1,3-dimethyl-5-nitro-1H-pyrazole, serves as a crucial building block in the synthesis of innovative drug candidates .
- Its distinct molecular features allow for the development of targeted therapies that address a wide spectrum of health conditions, from neurological disorders to metabolic diseases .
-
Synthesis of Heterocyclic Systems
- Pyrazoles, including 3(5)-aminopyrazoles, are often used as starting materials for the preparation of more complex heterocyclic systems .
- These systems have relevance in the pharmaceutical field .
- The reactivity of pyrazoles is linked to their structure, with the possibility of tautomerism .
- This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Safety And Hazards
The safety data sheet for 3,5-Dimethylpyrazole suggests that it is harmful if swallowed and suspected of damaging fertility. It may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
Propriétés
IUPAC Name |
1,3-dimethyl-5-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-3-5(8(9)10)7(2)6-4/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJETWFRFVGLXPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-nitro-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

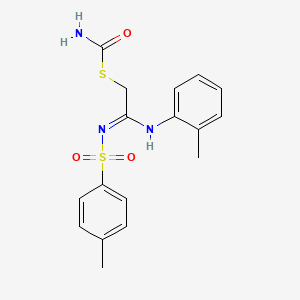
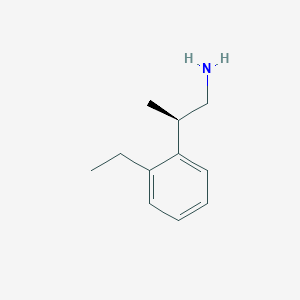
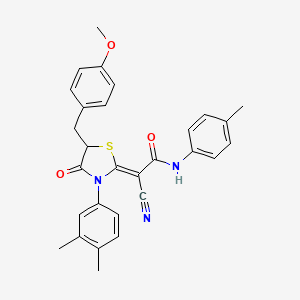
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2404483.png)
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2404484.png)
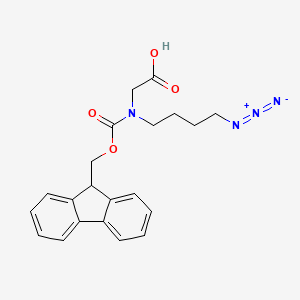
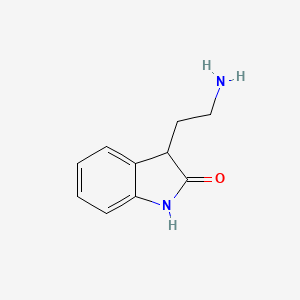
![3-fluoro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2404488.png)
![2-[[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2404489.png)
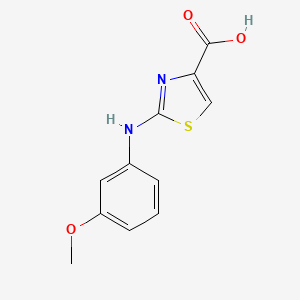

![1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2404495.png)
